molecular formula C17H14ClF3N2O B4730196 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B4730196
M. Wt: 354.8 g/mol
InChI Key: MSEXFHYXPZSDDZ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chloro-5-(trifluoromethyl)aniline: This intermediate is synthesized by the chlorination of 2-amino-5-(trifluoromethyl)benzene.

    Formation of 2-(2,3-dihydro-1H-indol-1-yl)acetic acid: This intermediate is prepared through the cyclization of 2-(2-aminophenyl)acetic acid.

    Coupling Reaction: The final step involves coupling 2-chloro-5-(trifluoromethyl)aniline with 2-(2,3-dihydro-1H-indol-1-yl)acetic acid under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide shares similarities with other indole derivatives and trifluoromethyl-substituted compounds.
  • Examples include 2-chloro-5-(trifluoromethyl)aniline and 2-(2,3-dihydro-1H-indol-1-yl)acetic acid.

Uniqueness

  • The unique combination of the indole ring and the trifluoromethyl-substituted phenyl group in this compound imparts distinct chemical and biological properties.
  • This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O/c18-13-6-5-12(17(19,20)21)9-14(13)22-16(24)10-23-8-7-11-3-1-2-4-15(11)23/h1-6,9H,7-8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEXFHYXPZSDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide

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